3,4-Dihydroxy-3-cyclobutene-1,2-dione
Overview
Description
3,4-Dihydroxy-3-cyclobutene-1,2-dione, commonly known as squaric acid, is a unique organic compound with the molecular formula C4H2O4. It is characterized by its four-membered ring structure with two hydroxyl groups and two ketone groups. This compound is widely used in bioorganic and medicinal chemistry due to its versatile chemical properties .
Mechanism of Action
Squaric acid, also known as 3,4-Dihydroxy-3-cyclobutene-1,2-dione, is a diprotic organic acid with the chemical formula C4O2(OH)2 . It has been used as a reagent for chemical synthesis, including the creation of photosensitive squaraine dyes and inhibitors of protein tyrosine phosphatases .
Target of Action
It has been used as an organocatalyst for the synthesis of biologically interesting 2,3-dihydro-1h-perimidines . It has also been used to make photosensitive squaraine dyes and inhibitors of protein tyrosine phosphatases .
Mode of Action
Squaric acid acts as a catalyst in the synthesis of 2,3-dihydro-1H-perimidines . The reaction is performed using water as a green reaction medium, and the organocatalyst can be easily recovered and reused up to four consecutive cycles without much decrease in catalytic activity .
Biochemical Pathways
Squaric acid is involved in the synthesis of 2,3-dihydro-1H-perimidines . These compounds have diverse biological and pharmacological properties, including anti-bacterial, anti-microbial, anti-cancer, and anti-inflammatory activities . They have been used as intermediates in the synthesis of symmetrical squarylium dyes to shift the absorption at NIR region .
Pharmacokinetics
Its high acidity (pka1 = 15 for the first proton and pKa2 = 34 for the second) is attributable to resonance stabilization of the anion . This suggests that it may have good bioavailability due to its ability to exist in a charged state at physiological pH.
Result of Action
The result of squaric acid’s action is the synthesis of biologically relevant 2,3-dihydro-1H-perimidines . These compounds have diverse biological and pharmacological properties, and their synthesis is facilitated by the catalytic action of squaric acid .
Action Environment
Squaric acid is a green, metal-free, and eco-friendly organocatalyst . Its reactions are performed in water, a green reaction medium . The organocatalyst can be easily recovered and reused, suggesting that it is stable and effective in this environment .
Safety and Hazards
3,4-Dihydroxy-3-cyclobutene-1,2-dione may cause eye and skin irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection. If it gets in eyes, rinse cautiously with water for several minutes .
Future Directions
3,4-Dihydroxy-3-cyclobutene-1,2-dione is used to produce diethoxy-cyclobutenedione by heating . It is also used in the synthesis of novel semisquarylium dye, useful for highly selective Hg 2+ sensing in aqueous media . It was also employed in the synthesis of 3-butoxy-4- (1,3,3-trimethyl-2,3-dihydro-1 H -2-indolylidenemethyl)-3-cyclobutene-1,2-dione, intermediate for the synthesis of squaryl dyes . These applications suggest potential future directions in the areas of bioorganic and medicinal chemistry, dye synthesis, and heavy metal sensing.
Biochemical Analysis
Biochemical Properties
Squaric acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with biomolecules. It is known to inhibit enzymes such as glyoxylase, pyruvate dehydrogenase, and transketolase . These interactions are primarily due to the compound’s ability to form stable complexes with the active sites of these enzymes, thereby modulating their activity. Additionally, squaric acid can replace phosphate in peptide-based ligands for SH2 domains, highlighting its versatility in biochemical applications .
Cellular Effects
Squaric acid exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, squaric acid derivatives have been shown to act as high-affinity ligands for excitatory amino acid receptors, which play a pivotal role in neurotransmission and synaptic plasticity . Furthermore, squaric acid’s impact on gene expression and cellular metabolism underscores its potential as a tool for studying cellular processes and developing therapeutic agents.
Molecular Mechanism
At the molecular level, squaric acid exerts its effects through several mechanisms. It binds to biomolecules, including enzymes and receptors, altering their activity and function. For example, squaric acid inhibits glyoxylase by forming a stable complex with its active site, thereby preventing the enzyme from catalyzing its substrate . Additionally, squaric acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of squaric acid can vary over time. The compound is known for its stability, which allows it to maintain its activity over extended periods. Like many biochemical agents, squaric acid can undergo degradation under certain conditions, which may affect its long-term efficacy . Studies have shown that squaric acid can be effectively used in in vitro and in vivo experiments, providing valuable insights into its temporal effects on cellular function and stability .
Dosage Effects in Animal Models
The effects of squaric acid in animal models are dose-dependent. At lower doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, squaric acid may exhibit toxic or adverse effects, highlighting the importance of careful dosage optimization in experimental settings . Studies have demonstrated that squaric acid’s impact on animal models varies with dosage, emphasizing the need for precise control of its administration to achieve desired outcomes.
Metabolic Pathways
Squaric acid is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound’s ability to inhibit key enzymes such as glyoxylase and pyruvate dehydrogenase underscores its role in regulating metabolic processes . Additionally, squaric acid’s interactions with other biomolecules can influence metabolic pathways, leading to changes in cellular metabolism and function.
Transport and Distribution
Within cells and tissues, squaric acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, influencing its activity and function . Understanding the transport and distribution mechanisms of squaric acid is essential for optimizing its use in biochemical and therapeutic applications.
Subcellular Localization
Squaric acid’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, as its interactions with biomolecules are often compartment-specific
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dihydroxy-3-cyclobutene-1,2-dione can be synthesized through various methods. One common approach involves the oxidation of cyclobutene-1,2-dione derivatives. The reaction typically requires strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydroxy-3-cyclobutene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone groups into hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various substituted squaric acid derivatives, which have applications in different fields such as dye synthesis and pharmaceuticals .
Scientific Research Applications
3,4-Dihydroxy-3-cyclobutene-1,2-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Acts as an inhibitor for enzymes such as glyoxylase and transketolase.
Medicine: Utilized in the development of pharmaceutical intermediates and contact sensitizers for treating conditions like alopecia and warts.
Industry: Employed in the production of squarylium dyes and photoconducting squaraines
Comparison with Similar Compounds
- 3,4-Dimethoxy-3-cyclobutene-1,2-dione
- 3,4-Diethoxy-3-cyclobutene-1,2-dione
- 3,4-Dibutoxy-3-cyclobutene-1,2-dione
Comparison: While these compounds share a similar cyclobutene-1,2-dione core structure, their functional groups differ, leading to variations in their chemical properties and applications. For instance, 3,4-Dimethoxy-3-cyclobutene-1,2-dione is used in different synthetic applications compared to 3,4-Dihydroxy-3-cyclobutene-1,2-dione .
Properties
IUPAC Name |
3,4-dihydroxycyclobut-3-ene-1,2-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O4/c5-1-2(6)4(8)3(1)7/h5-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEBUXCTKOWPCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C1=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049409 | |
Record name | Squaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9049409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Gray crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Squaric acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19722 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2892-51-5, 31150-56-8 | |
Record name | Squaric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2892-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Squaric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002892515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Squaric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125692 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Cyclobutene-1,2-dione, 3,4-dihydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Squaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9049409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydroxy-3-cyclobutene-1,2-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.875 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 31150-56-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SQUARIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVR9D0VODW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.